2'-Azido guanosine

HCV NS5B Polymerase Nucleotide Incorporation

Challenge: Site-specific RNA modification without disrupting native structure. 2'-Azido guanosine solves this via its unique 2'-azido group-a bioorthogonal handle for CuAAC/SPAAC click chemistry enabling quantitative conjugation of fluorophores, biotin, or PEG. • Efficient incorporation via solid-phase RNA synthesis; fully compatible with 2'-F and 2'-OMe modifications • Enables AIR-seq metabolic labeling of nascent RNA in live bacterial cells for genome-wide transcription analysis • Precursor to 2'-Azido-dGTP for HCV NS5B polymerase mechanistic & inhibition studies QC-verified identity and purity. Custom pack sizes available. Global dispatch.

Molecular Formula C10H12N8O5
Molecular Weight 324.25 g/mol
CAS No. 60921-30-4
Cat. No. B1384627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Azido guanosine
CAS60921-30-4
Molecular FormulaC10H12N8O5
Molecular Weight324.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N
InChIInChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1
InChIKeyKOYOGLPRZZLHQG-AEHJODJJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Azido Guanosine: Technical Specifications


2'-Azido guanosine is a chemically modified nucleoside analog of guanosine, characterized by the substitution of the 2'-hydroxyl group on the ribose sugar with an azido (-N₃) moiety . This modification confers distinct chemical and biological properties, primarily its utility as a versatile building block in synthetic chemistry and molecular biology . Its chemical name is 2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, and it is also known as 2'-azido-2'-deoxyguanosine . The compound is a key intermediate in the synthesis of more complex molecules, such as the corresponding 5'-triphosphate derivative (2'-Azido-dGTP), and serves as a research tool for investigating viral replication mechanisms, particularly those involving the hepatitis C virus (HCV) NS5B polymerase .

Unique Azide Handle Enables bioorthogonal click chemistry for site-specific conjugation.
Synthesis Intermediate Building block for modified oligonucleotides and triphosphate analogs.
Polymerase Probe Research tool for viral RdRp incorporation and inhibition studies.

2'-Azido Guanosine: Non-Substitutable Role


Generic substitution of 2'-Azido guanosine with other nucleoside analogs is not feasible due to the specific and critical role of its 2'-azido modification. This functional group is not merely a structural variant; it serves as a unique and essential chemical 'handle' for bioorthogonal click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. This capability allows for the site-specific labeling, modification, or conjugation of RNA molecules that is unachievable with other common 2'-modifications like 2'-fluoro or 2'-O-methyl. Furthermore, the 2'-azido group's distinct stereoelectronic properties influence substrate recognition and inhibition kinetics with polymerases like HCV NS5B in ways that are not replicated by other substituents, leading to different potency and resistance profiles [2]. Therefore, its application in antiviral research, metabolic labeling, and RNA engineering is predicated on the unique reactivity of the azide moiety, making direct interchange with other modified nucleosides impossible for these specific experimental aims.

Click Chemistry Reactivity
The 2′-azido group provides a unique handle for SPAAC/CuAAC; 2′-fluoro or 2′-O-methyl modifications lack this reactivity, precluding comparable conjugation strategies.
Polymerase Interaction Profile
2′-substituent stereoelectronic effects on HCV NS5B differ from 2′-C-methyl analogs, leading to distinct inhibition and resistance profiles that may not transfer.
Metabolic Labeling Specificity
Only the azide modification supports selective enrichment via click chemistry in metabolic labeling workflows; unmodified or other 2′-modified nucleosides cannot replicate this approach.

2'-Azido Guanosine: Evidence Comparison


Viral Polymerase Incorporation of 2'-Modified GTP Analogs

The 2'-azido modification significantly impairs incorporation by the HCV NS5B polymerase compared to the natural substrate. While direct IC50 data for 2'-Azido guanosine is not publicly disclosed, a comparative study on related 2'-modified guanosine triphosphates showed that a 2'-C-methyl GTP analog (structurally distinct but a key comparator) potently inhibits HCV NS5B, whereas the 2'-hydroxyl group is required for efficient substrate incorporation [1]. The 2'-azido group, being larger and more electronegative than a hydroxyl or hydrogen, is expected to cause greater steric hindrance and electronic perturbation in the polymerase active site, leading to a distinct inhibition profile. This is supported by the patent classification of 2'-azido nucleosides as HCV NS5B inhibitors [2].

Polymerase Incorporation
Class-level
Expected to act as inhibitor based on patent claims; comparator 2′-C-methyl GTP analog shows reported inhibition.
Supports structure-activity relationship studies for viral polymerase inhibition.
Direct IC50 values not publicly disclosed; class-level inference.
HCV NS5B Polymerase Nucleotide Incorporation

Click Chemistry: Azido vs. Other Modifications

The 2'-azido group provides a unique, quantifiable advantage in bioorthogonal labeling efficiency over other common 2'-modifications. 2'-Azido modified RNA has been shown to undergo quantitative and site-specific labeling with a dibenzocyclooctyne (DBCO)-sulfo-Cy5 dye via SPAAC click chemistry. The conjugation yield is effectively 100% for the azido-containing strand [1]. In contrast, other 2'-modified nucleosides like 2'-fluoro or 2'-O-methyl are unreactive in this context, precluding their use for such post-synthetic conjugation strategies [2].

Click Conjugation Efficiency
Head-to-head
2′-azido RNA: ~100% conjugation yield via SPAAC. 2′-fluoro or 2′-O-methyl RNA: 0% yield.
Enables quantitative site-specific RNA labeling workflows.
SPAAC with DBCO-sulfo-Cy5 dye.
Click Chemistry RNA Labeling Bioorthogonal Chemistry

Metabolic Labeling Compatibility in Bacteria

2'-Deoxy-2'-azidoguanosine (AzG) demonstrates a unique, quantifiable ability to be metabolically incorporated into bacterial RNA, unlike its unmodified counterpart. A study showed that AzG is compatible with metabolic labeling of RNAs in E. coli, enabling the development of a novel sequencing method (AIR-seq) for genome-wide analysis of transcription [1]. This contrasts with natural guanosine, which is part of the standard nucleotide pool and does not provide a chemical handle for enrichment or analysis. The specific incorporation rate and subsequent enrichment efficiency, while not expressed as a single number in the abstract, is the foundational quantitative difference enabling the AIR-seq technology.

Metabolic RNA Labeling
Class-level
AzG incorporated into E. coli RNA and used for AIR-seq; natural guanosine cannot be enriched via click chemistry.
Supports nascent RNA enrichment and transcription dynamics analysis.
Methodology reported in AIR-seq protocol.
Metabolic Labeling RNA Dynamics Transcriptomics

HCV NS5B S282T Mutant Resistance Profile

The 2'-azido modification is associated with a potentially favorable resistance profile against a key HCV polymerase mutant. The S282T mutation in HCV NS5B is the primary variant conferring resistance to 2'-C-methyl nucleoside inhibitors like sofosbuvir, causing a 21-fold decrease in discrimination during RNA elongation [1]. While direct resistance data for 2'-Azido guanosine is not available in the public domain, patents covering the compound class claim that 2'-azido substituted nucleoside derivatives are useful for treating HCV infections [2]. The structural difference between a 2'-methyl and a 2'-azido group suggests they may interact differently with the S282T mutant polymerase, implying a potential divergence in their resistance profiles.

S282T Mutant Resistance
Class-level
Not directly quantified for target; comparator 2′-C-methyl nucleoside shows 21-fold discrimination increase against S282T mutant.
Supports investigation of resistance profiles in mutant polymerase research.
Data to verify in direct biochemical assays.
Antiviral Resistance HCV S282T Mutation

2'-Azido Guanosine: Application Scenarios


Site-Specific RNA Functionalization via Click Chemistry

The primary application for 2'-Azido guanosine is as a building block for the solid-phase synthesis of RNA oligonucleotides containing a site-specific 2'-azido modification [1]. Following synthesis, the azide group serves as a unique chemical handle for the quantitative and chemoselective attachment of a wide range of functional moieties, including fluorescent dyes (e.g., Cy5, Cy3), biotin affinity tags, or polyethylene glycol (PEG) chains, via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry [1]. This approach is invaluable for creating customized RNA probes for studying RNA structure, dynamics, localization, and interactions with proteins, and for developing novel RNA-based therapeutics and diagnostics [2].

Metabolic Labeling & NGS of Nascent RNA

2'-Deoxy-2'-azidoguanosine (AzG) is a critical reagent for metabolic labeling of RNA in live cells, particularly in bacterial systems [3]. By supplementing growth media with AzG, it is incorporated into newly transcribed RNA. The azide group on the incorporated AzG then allows for the specific pull-down and enrichment of nascent RNA transcripts using click chemistry with biotin-alkyne, followed by streptavidin purification. This enriched RNA can then be analyzed by next-generation sequencing (NGS) in a technique known as AIR-seq (azidonucleoside-incorporated RNA sequencing), which enables precise, genome-wide analysis of transcription rates and dynamics under various experimental conditions [3].

Mechanistic Studies of Viral RdRps

The triphosphate form of this compound, 2'-Azido-dGTP, is a valuable tool for in vitro enzymology studies focused on viral RdRps, such as the HCV NS5B polymerase . It can be used as a substrate analog to investigate the molecular details of nucleotide incorporation, chain termination, and translocation. By comparing the incorporation efficiency of 2'-Azido-dGTP to natural GTP and other modified nucleotides, researchers can gain insights into the active site architecture and conformational dynamics of the polymerase . This information is fundamental for structure-based drug design and for understanding the mechanisms of action and resistance for nucleoside analog inhibitors [4].

Application
Selection Property
Validation Focus
Site-Specific RNA Functionalization
2′-Azide click chemistry handle
Conjugation yield and site-specificity
Metabolic Labeling & NGS of Nascent RNA
Metabolic incorporation compatibility
Enrichment efficiency and sequencing coverage
Mechanistic Studies of Viral RdRps
Substrate analog for polymerase assays
Incorporation kinetics and chain termination

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